2-amino-2-(4-methylsulfonylphenyl)acetic Acid 2-amino-2-(4-methylsulfonylphenyl)acetic Acid
Brand Name: Vulcanchem
CAS No.: 299166-80-6
VCID: VC8262597
InChI: InChI=1S/C9H11NO4S/c1-15(13,14)7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)N
Molecular Formula: C9H11NO4S
Molecular Weight: 229.26 g/mol

2-amino-2-(4-methylsulfonylphenyl)acetic Acid

CAS No.: 299166-80-6

Cat. No.: VC8262597

Molecular Formula: C9H11NO4S

Molecular Weight: 229.26 g/mol

* For research use only. Not for human or veterinary use.

2-amino-2-(4-methylsulfonylphenyl)acetic Acid - 299166-80-6

Specification

CAS No. 299166-80-6
Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
IUPAC Name 2-amino-2-(4-methylsulfonylphenyl)acetic acid
Standard InChI InChI=1S/C9H11NO4S/c1-15(13,14)7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
Standard InChI Key MTKBMHQFETUUPW-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)N
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Amino-2-(4-methylsulfonylphenyl)acetic acid (IUPAC name: 2-amino-2-[4-(methylsulfonyl)phenyl]acetic acid) is an α-amino acid derivative with the molecular formula C₉H₁₁NO₄S and a molecular weight of 237.25 g/mol. The structure comprises a central acetic acid backbone substituted at the α-position with both an amino group (-NH₂) and a 4-methylsulfonylphenyl moiety. The methylsulfonyl group (-SO₂CH₃) at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity and stability .

Key Structural Attributes:

  • Amino group: Enhances solubility in polar solvents and participation in hydrogen bonding.

  • Methylsulfonylphenyl group: Contributes to steric bulk and electronic modulation, potentially affecting biological activity.

  • Carboxylic acid moiety: Enables salt formation and coordination with metal ions.

Comparative Analysis with Related Compounds

The absence of direct data on 2-amino-2-(4-methylsulfonylphenyl)acetic acid necessitates comparisons to structurally similar molecules:

Compound NameMolecular FormulaKey SubstituentsMolecular Weight (g/mol)
4-(Methylsulfonyl)phenylacetic acidC₉H₁₀O₄S-SO₂CH₃ at phenyl para214.24
2-Amino-2-(4-nitrophenyl)acetic acidC₈H₈N₂O₄-NO₂ at phenyl para196.16
2-Amino-2-(4-CF₃-phenyl)acetic acidC₉H₈F₃NO₂-CF₃ at phenyl para219.16

These analogs demonstrate how electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₂CH₃) influence acidity, solubility, and reactivity. For instance, the pKa of the carboxylic acid group in 4-(methylsulfonyl)phenylacetic acid is expected to be lower than that of unsubstituted phenylacetic acid due to the -SO₂CH₃ group’s inductive effects .

Synthesis and Manufacturing Considerations

Hypothesized Synthetic Routes

While no direct synthesis protocols for 2-amino-2-(4-methylsulfonylphenyl)acetic acid are documented in the provided sources, analogous methods for α-aminoarylacetic acids suggest viable pathways:

  • Strecker Synthesis: Reaction of 4-methylsulfonylbenzaldehyde with ammonium cyanide and hydrogen cyanide, followed by hydrolysis to yield the α-amino nitrile and subsequent oxidation to the carboxylic acid .

  • Ugi Reaction: A four-component condensation involving an amine, aldehyde, isocyanide, and carboxylic acid to form α-aminoacyl derivatives .

  • Modification of Phenylacetic Acid Derivatives: Sulfonation of 4-methylphenylacetic acid followed by amination at the α-position .

Challenges in Synthesis:

  • Steric hindrance from the bulky methylsulfonyl group may impede reaction kinetics.

  • Oxidative stability: The -SO₂CH₃ group’s electron-withdrawing nature could destabilize intermediates during synthesis .

Industrial-Scale Production Insights

Patent US4391979A outlines a chlorohydrocarbon-mediated process for synthesizing (2-aminothiazol-4-yl)-acetic acid hydrochloride, which could be adapted for methylsulfonyl derivatives. Key steps include:

  • Solvent selection: Methylene chloride or 1,2-dichloroethane as reaction media.

  • Temperature control: Maintenance at 5–10°C to prevent decarboxylation.

  • Precipitation: Isolation via cooling and filtration .

Physicochemical Properties and Stability

Experimental and Predicted Properties

Extrapolating from 4-(methylsulfonyl)phenylacetic acid :

PropertyValue/Description
Melting Point136–140°C (lit.)
Boiling Point443.0±37.0°C at 760 mmHg
Density1.4±0.1 g/cm³
SolubilitySlight in water; soluble in polar organic solvents
LogP (Partition Coefficient)-0.21 (indicating hydrophilic character)

Stability Considerations:

  • Thermal stability: Decomposition above 200°C likely due to sulfone group degradation.

  • Photolytic sensitivity: Potential for radical formation under UV light, necessitating amber storage containers .

Applications in Pharmaceutical Research

Drug Discovery and Development

The methylsulfonyl group is a common pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. While 4-(methylsulfonyl)phenylacetic acid is explored for antibiotic and antiviral applications , the amino-substituted variant may exhibit enhanced binding to biological targets via:

  • Hydrogen bonding: The -NH₂ group facilitates interactions with enzyme active sites.

  • Electrostatic complementarity: The -SO₂CH₃ group mimics phosphate moieties in ATP-binding pockets.

Case Study: Structural Analogs in Therapeutics

  • Celecoxib: A COX-2 inhibitor featuring a methylsulfonylphenyl group, highlighting the substituent’s role in selectivity .

  • Sulfonamide antibiotics: Demonstrated antibacterial efficacy via dihydropteroate synthase inhibition, suggesting potential mechanisms for amino-substituted derivatives .

Future Research Directions

  • Synthetic Optimization: Development of enantioselective routes to access chiral α-amino derivatives.

  • Biological Screening: Evaluation of kinase inhibitory activity and antibacterial potency.

  • Computational Modeling: DFT studies to predict reactivity and tautomeric preferences.

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